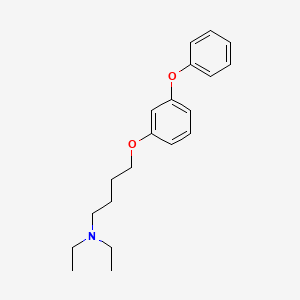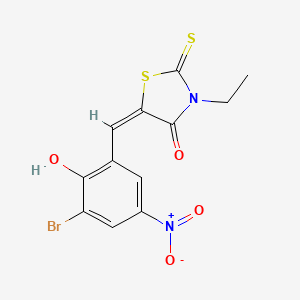
5-benzyl-2-(sec-butylthio)-6-hydroxy-4(3H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-benzyl-2-(sec-butylthio)-6-hydroxy-4(3H)-pyrimidinone is a chemical compound that belongs to the pyrimidine family. It has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 5-benzyl-2-(sec-butylthio)-6-hydroxy-4(3H)-pyrimidinone involves the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. This compound has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. Additionally, this compound can induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to apoptosis.
Biochemical and Physiological Effects:
In addition to its cytotoxic effects on cancer cells, this compound has been shown to have antioxidant properties. Studies have shown that this compound can scavenge free radicals and protect cells from oxidative damage. Additionally, this compound has been shown to have anti-inflammatory effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-benzyl-2-(sec-butylthio)-6-hydroxy-4(3H)-pyrimidinone in lab experiments is its cytotoxic effects on cancer cells. This compound can be used to study the mechanism of action of cytotoxic agents and to develop new cancer treatments. However, one of the limitations of using this compound in lab experiments is its potential toxicity to normal cells. Careful dosage and administration are necessary to avoid unwanted side effects.
Zukünftige Richtungen
There are several future directions for the study of 5-benzyl-2-(sec-butylthio)-6-hydroxy-4(3H)-pyrimidinone. One direction is to explore its potential applications in combination with other cytotoxic agents for cancer treatment. Another direction is to investigate its potential applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, the development of new synthesis methods and analogs of this compound may lead to compounds with improved efficacy and reduced toxicity.
Synthesemethoden
The synthesis of 5-benzyl-2-(sec-butylthio)-6-hydroxy-4(3H)-pyrimidinone involves several steps. The starting material is 2-(sec-butylthio)acetaldehyde, which is then reacted with ethyl acetoacetate and ammonium acetate to form 2-(sec-butylthio)-4,6-dihydroxypyrimidine. This intermediate is then treated with benzaldehyde and acetic anhydride to yield this compound.
Wissenschaftliche Forschungsanwendungen
5-benzyl-2-(sec-butylthio)-6-hydroxy-4(3H)-pyrimidinone has been used in scientific research for its potential applications in cancer treatment. Studies have shown that this compound has cytotoxic effects on cancer cells, and it can induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to inhibit the growth of tumor cells in animal models.
Eigenschaften
IUPAC Name |
5-benzyl-2-butan-2-ylsulfanyl-4-hydroxy-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-3-10(2)20-15-16-13(18)12(14(19)17-15)9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOQEZYVFSTVEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NC(=C(C(=O)N1)CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-2-isopropyl-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5027698.png)
![5-[4-(diethylamino)benzylidene]-1,3-bis(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5027702.png)

![(1H-imidazol-4-ylmethyl){[2-(2-methylphenoxy)-3-pyridinyl]methyl}amine](/img/structure/B5027732.png)

![1-[1-(2-naphthylmethyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B5027738.png)

![2-nitro-2-[phenyl(4-propylphenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B5027754.png)
![1-(3-bromophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5027761.png)
![3-methyl-2-[3-(1-propyl-1H-pyrazol-3-yl)phenyl]pyridine](/img/structure/B5027784.png)
![3-chloro-N-(2-methoxyethyl)-4-{[1-(4-methylbenzyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5027790.png)


